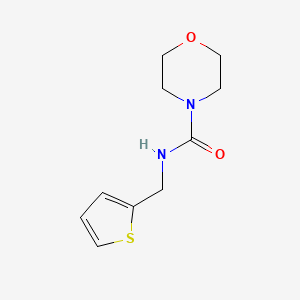

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide

Description

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a heterocyclic compound featuring a morpholine ring linked via a carboxamide group to a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c13-10(12-3-5-14-6-4-12)11-8-9-2-1-7-15-9/h1-2,7H,3-6,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOMFAJJSZAQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Backbone Modifications

- Thiophene vs. Thiazole : Compounds with thiazole rings (e.g., ) exhibit enhanced antimicrobial activity due to the nitrogen atom’s electron-withdrawing effects, which may improve target binding . In contrast, the thiophene group in the target compound could favor lipophilicity and CNS penetration .

- Linker Groups : The thiourea linker in ’s compounds enhances hydrogen-bonding capacity, correlating with antifungal activity. The target’s carboxamide linker may reduce metabolic instability compared to thioureas .

Substituent Effects

- Nitro and Halogen Groups : Nitrothiophene derivatives () show potent antibacterial activity but suffer from toxicity risks. The absence of such groups in the target compound may reduce off-target effects .

Biological Activity

N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a thiophene ring and a morpholine ring, contributing to its diverse biological activities. The presence of both the thiophene and morpholine moieties allows for various interactions with biological systems, enhancing its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of enzymes involved in inflammatory pathways, particularly those associated with the NF-kB signaling pathway. This pathway plays a critical role in regulating immune responses and inflammation, making the compound a candidate for therapeutic applications in conditions such as cancer and autoimmune diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how variations in the chemical structure influence the biological activity of this compound. Key findings include:

- Functional Group Modifications : Modifications to the morpholine and thiophene rings can significantly enhance or diminish biological activity.

- Potency Against Specific Targets : The compound shows varying potency against different biological targets, which can be optimized through structural modifications .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antitubercular Activity : A study demonstrated that derivatives containing the thiophene moiety exhibited potent antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.72 μM .

Compound MIC (μM) Cytotoxicity (Vero Cells) This compound 0.72 ± 0.30 >100 μM - Anti-inflammatory Effects : Research indicated that this compound could inhibit key inflammatory enzymes, potentially leading to therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : Investigations into its antimicrobial properties revealed effectiveness against various pathogens, positioning it as a promising candidate for further exploration in infectious disease treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-(thiophen-2-yl)nicotinamide | Thiophene ring with nicotinamide group | Antimicrobial |

| Thiophene-based drugs (e.g., suprofen) | Varying substituents on thiophene | Anti-inflammatory, analgesic |

This compound stands out due to its specific combination of structural features that enhance its reactivity and biological interactions compared to similar compounds.

Q & A

Q. Optimization Strategies :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates, while ethers improve crystallization .

- Catalysis : Triethylamine (TEA) as a base accelerates acid chloride-amine coupling .

| Key Parameters | Example Conditions | Outcome | Reference |

|---|---|---|---|

| Reaction Solvent | Diethyl ether | Precipitate formation | |

| Crystallization | DCM/ether vapor diffusion | X-ray-quality crystals |

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

-

NMR Spectroscopy :

-

X-ray Crystallography :

-

IR Spectroscopy :

Advanced: How can researchers resolve contradictions in spectral or crystallographic data during synthesis?

Answer:

Contradictions often arise from polymorphism, solvent effects, or dynamic equilibria. Methodological approaches include:

- Cross-Validation : Compare NMR data with X-ray structures to confirm assignments. For example, crystallographic data in resolved disorder in chloroethyl sidechains, explaining split NMR peaks.

- Variable-Temperature NMR : Identify rotamers by observing coalescence of morpholine ring proton signals at elevated temperatures .

- DFT Calculations : Predict stable conformers and compare with experimental IR/Raman spectra .

Case Study :

In , two independent molecules in the asymmetric unit showed slight conformational variations, necessitating refinement in a non-centrosymmetric space group (Cc).

Advanced: What strategies improve crystallinity for structural analysis of morpholine-thiophene hybrids?

Answer:

- Solvent Engineering : Use mixed solvents (e.g., DCM/ether) to slow crystallization and reduce lattice defects .

- Hydrogen Bond Design : Introduce substituents (e.g., chloroethyl groups) to strengthen N–H⋯O networks, as seen in (chain formation along [001]).

- Additive Screening : Co-crystallize with templating agents (e.g., crown ethers) to stabilize specific conformations.

Data-Driven Example :

In , N-phenyl analogs achieved 88% crystallinity by optimizing H-bond donor/acceptor ratios.

Advanced: How do computational models aid in understanding electronic properties and reactivity?

Answer:

- DFT Studies :

- Molecular Dynamics (MD) :

Q. Table: Key Computational Parameters

| Parameter | Value (Example) | Application |

|---|---|---|

| HOMO (eV) | -6.2 | Reactivity with electrophiles |

| Dipole Moment | 4.5 D | Solubility prediction |

| Bond Length (C=O) | 1.22 Å | Validate X-ray data |

Advanced: What analytical workflows are recommended for assessing stability under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset (>200°C for morpholine carboxamides) .

- HPLC-MS Monitoring : Track hydrolysis products in aqueous buffers (pH 2–12) over 24–72 hours .

- Light Exposure Tests : UV-Vis spectroscopy to detect photodegradation (λmax ~270 nm for thiophene derivatives) .

Stability Data (Example):

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| pH 7, 37°C, 72h | <5% | None detected |

| UV (254 nm), 24h | 15% | Thiophene oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.